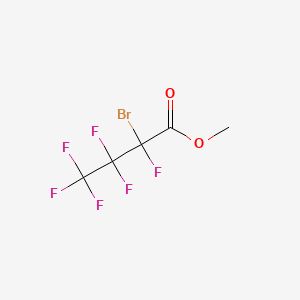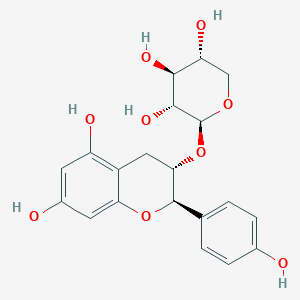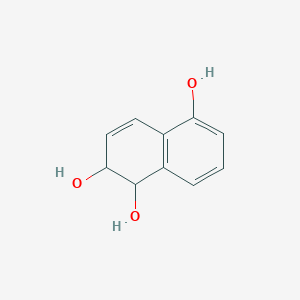
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine is a complex organic compound that features a combination of fluorophenyl, dioxolane, piperidine, and benzene diamine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine typically involves multiple steps:
Formation of the 4-Fluorophenyl-1,3-dioxolane Moiety: This can be achieved by reacting 4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with the previously formed dioxolane derivative.
Coupling with Benzene-1,4-diamine: The final step involves coupling the alkylated piperidine with benzene-1,4-diamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Fluorophenyl)piperidine: Shares the fluorophenyl and piperidine moieties but lacks the dioxolane and benzene diamine groups.
4-(4-Fluorophenyl)-1,3-dioxolane: Contains the fluorophenyl and dioxolane moieties but lacks the piperidine and benzene diamine groups.
Uniqueness
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds .
Propriétés
Numéro CAS |
57718-48-6 |
|---|---|
Formule moléculaire |
C23H30FN3O2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
4-N-[1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C23H30FN3O2/c24-19-4-2-18(3-5-19)23(28-16-17-29-23)12-1-13-27-14-10-22(11-15-27)26-21-8-6-20(25)7-9-21/h2-9,22,26H,1,10-17,25H2 |
Clé InChI |
HJFIMMPGFZUPEU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC2=CC=C(C=C2)N)CCCC3(OCCO3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)

![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)




![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)

